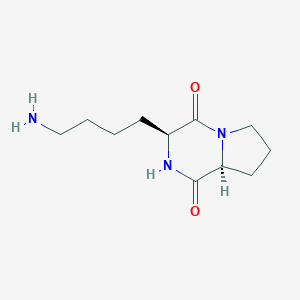
Cyclo(lysyl-prolyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(lysyl-prolyl) is a cyclic dipeptide composed of lysine and proline. It is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. Cyclo(lysyl-prolyl) has attracted significant attention in recent years due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of Cyclo(lysyl-prolyl) is not fully understood. However, it is thought to interact with various cellular signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Cyclo(lysyl-prolyl) has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
Cyclo(lysyl-prolyl) has a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including proteases and kinases. Cyclo(lysyl-prolyl) has also been found to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Physiologically, Cyclo(lysyl-prolyl) has been shown to improve wound healing and reduce inflammation in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclo(lysyl-prolyl) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. Cyclo(lysyl-prolyl) can also be modified to improve its solubility and stability. However, Cyclo(lysyl-prolyl) has some limitations for lab experiments. It has a short half-life in vivo, which limits its potential as a therapeutic agent. Cyclo(lysyl-prolyl) is also susceptible to degradation by proteases, which can affect its activity.
Orientations Futures
There are several future directions for research on Cyclo(lysyl-prolyl). One area of interest is the development of Cyclo(lysyl-prolyl)-based drug delivery systems. These systems could be used to target specific cells or tissues and improve the efficacy of drugs. Another area of interest is the use of Cyclo(lysyl-prolyl) in tissue engineering. Cyclo(lysyl-prolyl) could be used as a scaffold to promote tissue regeneration and repair. Finally, further research is needed to fully understand the mechanism of action of Cyclo(lysyl-prolyl) and its potential applications in various fields of research.
Conclusion:
In conclusion, Cyclo(lysyl-prolyl) is a cyclic dipeptide with potential applications in scientific research. It can be synthesized using various methods and has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Cyclo(lysyl-prolyl) has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research on Cyclo(lysyl-prolyl) could lead to the development of new drug delivery systems, tissue engineering scaffolds, and a better understanding of its mechanism of action.
Méthodes De Synthèse
Cyclo(lysyl-prolyl) can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The solid-phase peptide synthesis method involves the stepwise assembly of amino acids on a solid support. The solution-phase peptide synthesis method involves the coupling of amino acids in solution. Enzymatic synthesis involves the use of enzymes to catalyze the coupling of amino acids. The choice of synthesis method depends on the desired purity, yield, and scale of the final product.
Applications De Recherche Scientifique
Cyclo(lysyl-prolyl) has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a drug delivery system and a scaffold for tissue engineering. Cyclo(lysyl-prolyl) has been shown to modulate immune responses and promote wound healing. It has also been found to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
111688-85-8 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
(3S,8aS)-3-(4-aminobutyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H19N3O2/c12-6-2-1-4-8-11(16)14-7-3-5-9(14)10(15)13-8/h8-9H,1-7,12H2,(H,13,15)/t8-,9-/m0/s1 |
Clé InChI |
CRRRSAJEKLLRFY-IUCAKERBSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCCN |
SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
SMILES canonique |
C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
Synonymes |
cyclo(Lys-Pro) cyclo(lysyl-prolyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



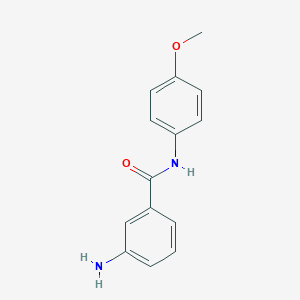
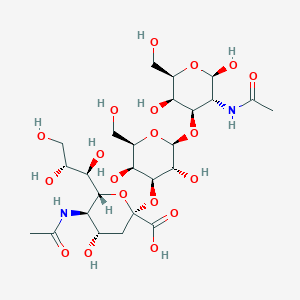
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
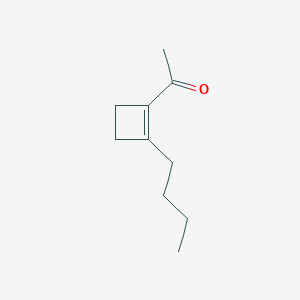
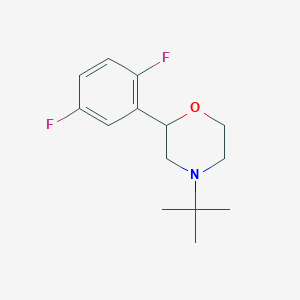
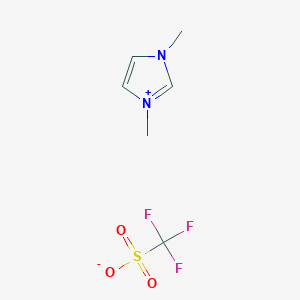
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)
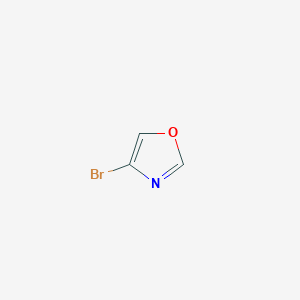
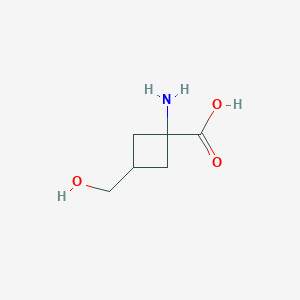
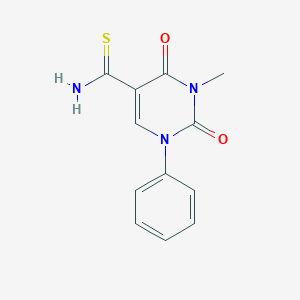
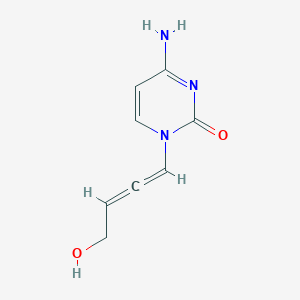
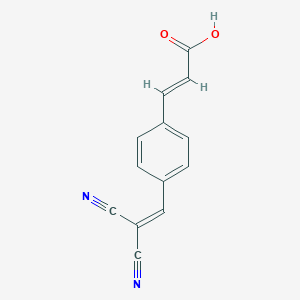
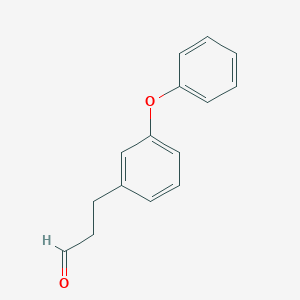
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)